

# Spectroscopic and Spectrometric Characterization of 2-Cyclobutyl-2-oxoacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *2-Cyclobutyl-2-oxoacetic acid*

Cat. No.: *B083702*

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## Introduction

**2-Cyclobutyl-2-oxoacetic acid** (CAS No. 13884-85-0) is a carboxylic acid containing a cyclobutane ring and a ketone functional group.<sup>[1]</sup> Its structural features make it a valuable building block in medicinal chemistry and organic synthesis.<sup>[1]</sup> A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in research and development. This technical guide provides an overview of the expected spectroscopic and spectrometric data for **2-Cyclobutyl-2-oxoacetic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a lack of publicly available experimental data, this guide presents predicted data and general analytical methodologies.

## Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for **2-Cyclobutyl-2-oxoacetic acid** based on its chemical structure and data from analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~10-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~3.0 - 3.5	Multiplet	1H	Methine proton alpha to carbonyls
~1.8 - 2.4	Multiplet	6H	Cyclobutyl methylene protons (-CH <sub>2</sub> )

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Carbon Type	Assignment
~190 - 205	C	Ketone carbonyl carbon
~160 - 175	C	Carboxylic acid carbonyl carbon
~40 - 55	CH	Methine carbon
~15 - 30	CH <sub>2</sub>	Cyclobutyl methylene carbons

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic acid
2850-3000	Medium	C-H stretch	Alkane (cyclobutyl)
~1740-1760	Strong	C=O stretch	Ketone
~1700-1725	Strong	C=O stretch	Carboxylic acid
~1210-1320	Medium	C-O stretch	Carboxylic acid

Note: Predicted absorption bands are estimates and can be influenced by the physical state of the sample and intermolecular interactions.

Table 4: Predicted Mass Spectrometry Data

m/z	Adduct	Predicted CCS (Å <sup>2</sup> )
129.05463	[M+H] <sup>+</sup>	123.7
151.03657	[M+Na] <sup>+</sup>	128.6
127.04007	[M-H] <sup>-</sup>	125.9
146.08117	[M+NH <sub>4</sub> ] <sup>+</sup>	138.1
167.01051	[M+K] <sup>+</sup>	131.6
111.04461	[M+H-H <sub>2</sub> O] <sup>+</sup>	113.9

Data sourced from PubChemLite.[\[2\]](#) CCS: Collision Cross Section.

## Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic and spectrometric data for a small organic molecule like **2-Cyclobutyl-2-oxoacetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ).<sup>[3]</sup> The solution should be filtered into a clean NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or higher instrument.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
  - Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.<sup>[4]</sup>
  - Integrate the signals to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to obtain singlets for each unique carbon.
  - Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.<sup>[5]</sup>

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - For a solid sample, the mull technique can be used. Grind a small amount of the compound with a mulling agent (e.g., Nujol) to create a paste, which is then placed between two salt plates (e.g., NaCl or KBr).<sup>[6]</sup>
  - Alternatively, prepare a KBr disk by mixing the sample with dry potassium bromide and pressing it into a thin, transparent disk.<sup>[6]</sup>
  - If the sample is soluble, a solution can be prepared using a solvent that has minimal interference in the IR region of interest (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ).<sup>[6]</sup>
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

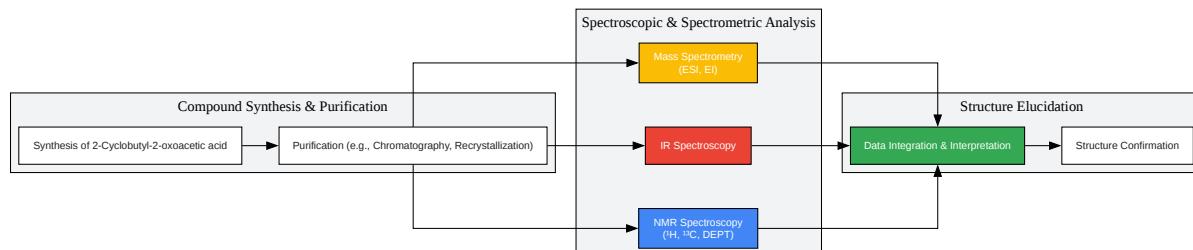
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or the pure solvent.
  - Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - Introduce the sample into the mass spectrometer.
  - Acquire the mass spectrum in either positive or negative ion mode.
  - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.<sup>[7]</sup> The signature fragmentations for a carboxylic acid often involve the sequential loss of OH (17 mass units) and then CO (28 mass units).<sup>[8]</sup>

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural characterization of a chemical compound using various spectroscopic techniques.



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Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.

## Conclusion

While experimental spectroscopic data for **2-Cyclobutyl-2-oxoacetic acid** is not readily available in public databases, this guide provides a comprehensive overview of the expected spectral characteristics and the methodologies to obtain them. The predicted data and generalized protocols serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound. The systematic application of NMR, IR, and MS, as outlined in the workflow, is crucial for the unambiguous structural confirmation and purity assessment of **2-Cyclobutyl-2-oxoacetic acid**.

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- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-Cyclobutyl-2-oxoacetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083702#spectroscopic-data-of-2-cyclobutyl-2-oxoacetic-acid-nmr-ir-ms>]

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